molecular formula C31H28N2Na4O13S B8210792 Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt

Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt

Cat. No.: B8210792
M. Wt: 760.6 g/mol
InChI Key: RMRNOJGBXAZKHK-XLVHQSRZSA-J
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Description

Tetrasodium;2-[[(3Z)-3-[[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxylatomethyl)amino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and a high degree of molecular complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt typically involves multi-step organic synthesis. The process may include:

    Formation of the core structure: This step involves the synthesis of the central cyclohexa-1,4-dien-1-yl ring through cyclization reactions.

    Functional group modifications: Introduction of hydroxyl, methyl, and sulfo groups through specific reagents and conditions.

    Complexation with sodium ions: The final step involves the addition of sodium ions to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methyl groups.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, facilitated by the presence of activating groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Analytical chemistry: Used as a standard or reagent in analytical techniques.

Biology

    Biochemical research: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Pharmaceuticals: Explored for its therapeutic potential in drug development.

Industry

    Dyes and pigments: Utilized in the formulation of dyes and pigments due to its complex structure and color properties.

Mechanism of Action

The mechanism by which Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium ethylenediaminetetraacetate (EDTA): A chelating agent with similar sodium complexation.

    Tetrasodium glutamate diacetate: Another sodium salt with applications in various industries.

Uniqueness

Tetrasodium;2-[[(3Z)-3-[[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxylatomethyl)amino]acetate is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tetrasodium;2-[[(3Z)-3-[[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxylatomethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O13S.4Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;;;;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);;;;/q;4*+1/p-4/b29-20-;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRNOJGBXAZKHK-XLVHQSRZSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C(=C2C=C(C(=O)C(=C2)CN(CC(=O)[O-])CC(=O)[O-])C)C3=CC=CC=C3S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)CN(CC(=O)[O-])CC(=O)[O-])C)/C3=CC=CC=C3S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2Na4O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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